1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Binding
- Molecular Interaction with CB1 Cannabinoid Receptor : A study on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This research provides insights into the structural and energetic stability of various conformations of the compound, offering a basis for understanding similar compounds like 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide (Shim et al., 2002).
Anticancer Potential
- Synthesis and Anticancer Evaluation of Derivatives : Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally related to the compound , demonstrated significant cytotoxic activity against various human cancer cell lines. This implies the potential of related compounds like this compound in cancer research (Ravichandiran et al., 2019).
Serotonin Receptor Ligands
- 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one Derivatives as Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, which share structural similarities with the queried compound, have been identified with high binding affinities for the 5-HT(6) serotonin receptor. This indicates the potential for compounds like this compound in neurological or psychiatric research (Park et al., 2011).
Antibacterial Properties
- Synthesis and Antibacterial Study of N-Substituted Derivatives : A study focusing on the synthesis of N-substituted derivatives of a compound similar to this compound demonstrated moderate to significant antibacterial activity. This suggests potential applications of such compounds in the development of new antibacterial agents (Khalid et al., 2016).
Neuroprotective Activities
- Anti-Acetylcholinesterase Activity of Piperidine Derivatives : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related, showed potent anti-acetylcholinesterase activity. This finding underscores the potential for neurological applications of similar compounds, including the exploration of their role in treating neurodegenerative diseases (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-28(25,26)23-10-8-15(9-11-23)19(24)22-20-21-18(13-27-20)17-7-6-14-4-2-3-5-16(14)12-17/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPIOZHSDUSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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